molecular formula C12H19F2NO2 B3323407 tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1638759-78-0

tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B3323407
CAS No.: 1638759-78-0
M. Wt: 247.28 g/mol
InChI Key: VBDYEDZTIYYFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-7-11(8-15)4-5-12(13,14)6-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDYEDZTIYYFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136654
Record name 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-78-0
Record name 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.4]octane-2-carboxylic acid, 6,6-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a precursor, which is treated with reagents such as Dess-Martin periodinane in dichloromethane at low temperatures to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydride reagents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. It is used as a reactant in the synthesis of pharmaceuticals, such as central nervous system penetrant CXCR2 antagonists, which are potential treatments for demyelinating disorders. The compound’s structure allows it to participate in various biochemical pathways, influencing the synthesis of γ-butyrolactone derivatives and other related compounds.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Spirocyclic Analogues with Varying Substituents

a. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8)
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molar Mass : 212.29 g/mol .
  • Key Differences :
    • Lacks fluorine substituents, reducing electronegativity and lipophilicity.
    • Contains an additional nitrogen atom (2,6-diaza), enabling diverse hydrogen-bonding interactions.
  • Applications : Used as a precursor in drug synthesis (e.g., malaria drug repositioning) .
b. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1)
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molar Mass : 227.26 g/mol .
  • Key Differences :
    • Replaces fluorine with a ketone (6-oxo group), increasing polarity and hydrogen-bonding capacity.
    • Higher solubility in polar solvents compared to the difluoro analogue.
c. tert-Butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (CAS 1307812-71-0)
  • Molecular Formula : C₁₀H₁₅N₃O₄
  • Molar Mass : 241.24 g/mol .
  • Likely less metabolically stable due to increased susceptibility to enzymatic oxidation.

Spirocyclic Analogues with Modified Ring Systems

a. tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1264635-66-6)
  • Molecular Formula: C₁₁H₁₇F₂NO₂
  • Molar Mass : 233.26 g/mol .
  • Lower molecular weight may improve bioavailability but decrease binding affinity in certain targets.
b. tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4)
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molar Mass : 225.28 g/mol .
  • Key Differences :
    • Bicyclo[2.2.2]octane system introduces greater rigidity, favoring interactions with flat binding pockets.
    • Absence of fluorine reduces electronegativity, altering electronic properties.

Pharmaceutical Relevance :

  • Spirocycles like the target compound are prized in drug discovery for their 3D complexity, enhancing target selectivity .
  • The difluoro substitution improves metabolic stability, making it advantageous for CNS drugs or protease inhibitors where prolonged half-life is critical .

Biological Activity

tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

The molecular formula of this compound is C12H19F2NO2C_{12}H_{19}F_2NO_2, with a molecular weight of approximately 247.29 g/mol. The presence of two fluorine atoms at the 6-position enhances its chemical properties and potential biological activity, making it a subject of interest in various pharmacological studies .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is utilized as a reactant in synthesizing pharmaceuticals, including central nervous system penetrant CXCR2 antagonists, which are promising candidates for treating demyelinating disorders. The compound's structure allows participation in various biochemical pathways, influencing the synthesis of γ-butyrolactone derivatives and other related compounds .

Biological Activity

Research indicates that compounds derived from the azaspiro framework exhibit diverse biological activities. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with some displaying minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors.

Case Studies and Research Findings

  • Antitubercular Activity : A study explored the antitubercular activity of compounds derived from the diazaspiro framework, revealing that modifications in substituents significantly influenced their potency against M. tuberculosis . Although specific data on this compound is limited, its structural similarities suggest potential antitubercular properties.
  • CNS Penetration : Research has indicated that spirocyclic compounds can effectively penetrate the central nervous system (CNS), making them suitable candidates for treating neurological disorders . The incorporation of fluorine may enhance lipophilicity, thus improving CNS bioavailability.
  • Inhibition Studies : In vitro studies have demonstrated that azaspiro compounds can inhibit key enzymes involved in various disease pathways. For example, certain derivatives have been shown to inhibit cancer-related signaling pathways, suggesting that this compound may also possess anticancer properties .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylateAmino group substitutionPotential CNS activity
Tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylateHydroxyl group substitutionAntioxidant properties
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octaneSulfur substitutionAntimicrobial activity

Q & A

Q. What synthetic routes are commonly employed to prepare tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate, and what are their mechanistic considerations?

The synthesis typically involves intramolecular cyclization of fluorinated precursors. A representative method includes:

  • Step 1 : Alkylation of a tert-butyl-protected amine with a fluorinated epoxide or halide to form the spirocyclic core.
  • Step 2 : Fluorination via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 6,6-positions.
  • Step 3 : Boc (tert-butoxycarbonyl) protection to stabilize the amine group .
    Mechanistic Insight : Fluorination steps require anhydrous conditions to avoid hydrolysis, and steric hindrance from the spirocyclic structure may necessitate elevated reaction temperatures .

Q. How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm the spirocyclic framework, fluorination pattern, and Boc protection. For example, 19F^{19}\text{F} NMR peaks near -120 ppm (for CF2_2) are diagnostic .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .
  • LCMS/HPLC : Monitors purity (>95%) and molecular ion ([M+H]+^+) consistency .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Stability : The compound is stable at -20°C under inert gas (N2_2/Ar) but may degrade via hydrolysis of the Boc group in humid conditions.
  • Incompatibilities : Avoid strong acids/bases (e.g., TFA, which cleaves the Boc group) and oxidizers .
  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315, H319) .

Advanced Research Questions

Q. How do the 6,6-difluoro substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electronic Effects : Fluorine’s electronegativity increases the sp3^3 carbon’s electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).
  • Conformational Rigidity : The spirocyclic structure and fluorines restrict rotational freedom, improving binding selectivity. Computational studies (DFT) predict a 15–20% increase in binding affinity compared to non-fluorinated analogs .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in hepatic microsome assays (t1/2_{1/2} > 120 min) .

Q. What experimental strategies resolve contradictions in reactivity data for fluorinated spirocycles?

  • Case Study : Discrepancies in nucleophilic substitution rates (e.g., SN2 vs. SN1 pathways) arise from solvent polarity and steric effects.
    • Solution : Kinetic isotopic labeling (e.g., 18O^{18}\text{O}) and variable-temperature NMR track reaction pathways. Polar aprotic solvents (DMF) favor SN2, while THF promotes carbocation intermediates .
  • Data Validation : Cross-reference multiple techniques (e.g., IR spectroscopy for intermediate trapping, LCMS for byproduct analysis) .

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

  • Library Design : The spirocycle serves as a rigid scaffold for combinatorial libraries. For example:
    • Step 1 : Boc deprotection under acidic conditions generates a free amine for coupling with sulfonamides or boronic acids.
    • Step 2 : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups (e.g., pyrimidine for kinase inhibitors) .
  • Biophysical Assays : Surface plasmon resonance (SPR) screens fragment binding to targets like EGFR or BTK with Kd_d values < 10 µM .

Q. What computational methods predict the impact of fluorination on the compound’s physicochemical properties?

  • Molecular Dynamics (MD) Simulations : Model solvation effects (logP ~2.5) and membrane permeability (PAMPA assay correlation: R2^2 = 0.89).
  • Docking Studies : AutoDock Vina or Schrödinger Suite predict binding poses in protein pockets (e.g., CYP450 isoforms). Fluorine’s van der Waals radius (1.47 Å) optimizes hydrophobic contacts .

Q. How do researchers address conflicting crystallographic data for spirocyclic compounds?

  • Problem : Disordered fluorine atoms in X-ray structures due to low electron density.
  • Resolution :
    • Use high-resolution data (d-spacing < 0.8 Å) and SHELXL’s restraints (ISOR, DELU) to refine anisotropic displacement parameters.
    • Validate with 19F^{19}\text{F} NMR crystallography to confirm fluorine positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.